molecular formula C4H10ClNO3 B12104522 (2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride

(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride

Cat. No.: B12104522
M. Wt: 155.58 g/mol
InChI Key: HQITWXCRNNDVQH-UHFFFAOYSA-N
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Description

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. Its unique structure, featuring both an amino group and a hydroxymethyl group, allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α-keto acid, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with enzymes and receptors. This makes it a valuable compound for studying stereochemistry-dependent biochemical processes and for developing chiral drugs .

Properties

IUPAC Name

2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQITWXCRNNDVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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